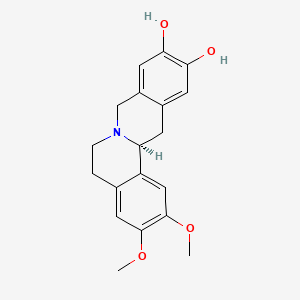
Protactinium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Protactinium atom is an actinoid atom and a f-block element atom.
A radioactive element of the actinide group of metals. It has the atomic symbol Pa, atomic number 91, and atomic weight 231. It decays by alpha-emission.
Aplicaciones Científicas De Investigación
Structural Characterization in Aqueous Media : Protactinium(V) exhibits unique structural properties in different acidic media. A study using X-ray absorption spectroscopy revealed the absence of a trans-dioxo bond in protactinium(V) in sulfuric and hydrofluoric acid media, distinguishing it from other early actinides like uranium and neptunium. In sulfuric acid, Pa(V) showed a single oxo bond, while in hydrofluoric acid, it formed a pure fluoro complex (Le Naour et al., 2005).
Pressure-Induced Changes in Protactinium Metal : Research on protactinium metal under high pressure using synchrotron radiation showed a structural transition at 77 GPa. This change, involving a shift from a tetragonal to an orthorhombic structure, suggests an increase in the 5f-electron contribution to bonding in protactinium, aligning it more closely with alpha-uranium metal at atmospheric pressure (Haire et al., 2003).
Applications in Targeted Alpha Therapy : Protactinium-230, a radionuclide of interest for targeted alpha therapy (TAT), can be separated from thorium targets and fission products using novel sulfur-bearing chromatographic extraction resins. This process results in high recovery yield and radiochemical purity of the separated protactinium, which is critical for medical applications (Mastren et al., 2018).
Nuclear Reactor Fuel Applications : Protactinium-231 has been identified as a potential material for doping into fuel compositions of advanced nuclear reactors. Its inclusion could enhance operation safety and economic efficiency of reactors, offering higher fuel burn-up, longer fuel lifetime, and better proliferation resistance (Shmelev et al., 2016).
Complexation with Oxalate : The complexation of Pa(V) with oxalate has been thoroughly investigated, revealing the formation of highly charged anionic complexes. This study contributes to understanding the chemistry of protactinium and its potential applications in waste management and nuclear fuel reprocessing (Mendes et al., 2010).
Influence on Thorium Fuel Cycle : The incorporation of protactinium in thorium fuel cycle components such as Th, ThC, and ThN has been computationally analyzed. The study provides insights into the charge transfers, lattice distortions, and diffusion pathways associated with Pa incorporation, which is crucial for managing contamination issues in thorium-based nuclear fuels (Daroca et al., 2020).
Hydrolysis and Complexation Studies : Detailed studies have been conducted on the hydrolysis of protactinium(V) and its complexation with various anions like sulfate. These studies are important for understanding the chemical behavior of Pa in different environmental and industrial contexts (Trubert et al., 2002).
Propiedades
Número CAS |
7440-13-3 |
|---|---|
Nombre del producto |
Protactinium |
Fórmula molecular |
Pa |
Peso molecular |
231.0359 g/mol |
Nombre IUPAC |
protactinium |
InChI |
InChI=1S/Pa |
Clave InChI |
XLROVYAPLOFLNU-UHFFFAOYSA-N |
SMILES |
[Pa] |
SMILES canónico |
[Pa] |
Otros números CAS |
7440-13-3 |
Sinónimos |
Protactinium |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





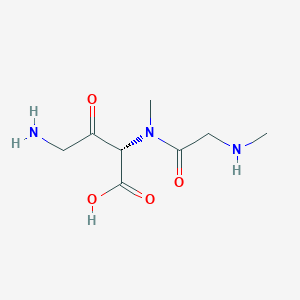
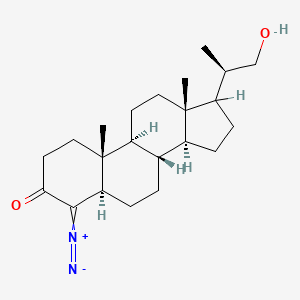

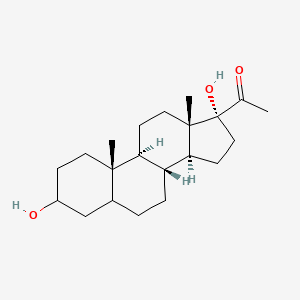
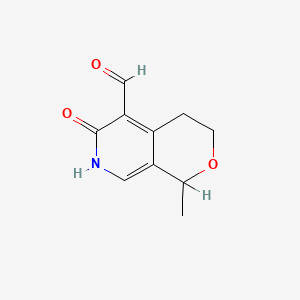
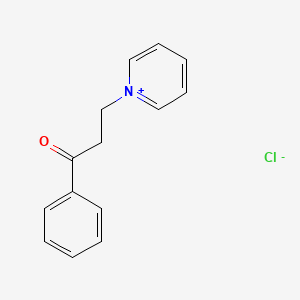
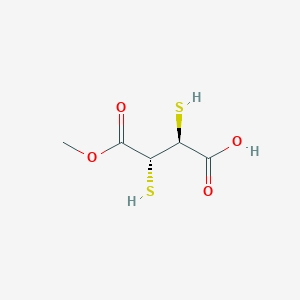
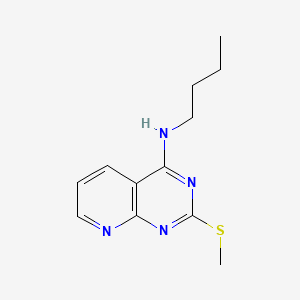

![1-[4-Amino-3-chloro-5-(trifluoromethyl)phenyl]-2-(2-methylbutan-2-ylamino)ethanol](/img/structure/B1194845.png)
